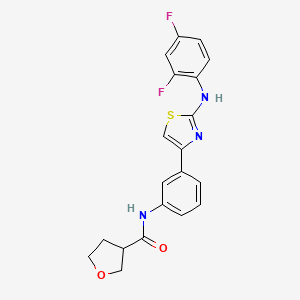

2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

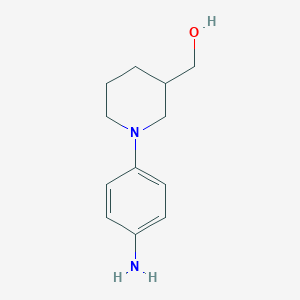

2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.47 g/mol.

Applications De Recherche Scientifique

Radical Scavenging Activity

Research into the effect of donor and acceptor groups on the radical scavenging activity of phenolic compounds, including those structurally related to "2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone", has been conducted. The study utilized density functional theory (DFT) to investigate ground state geometries and molecular properties such as energy gap, electronegativity, hardness, and electrophilicity. This research provides insights into how various substitutions on phenolic compounds affect their antioxidant properties, which is relevant for designing new compounds with enhanced radical scavenging capabilities (Al‐Sehemi & Irfan, 2017).

Corrosion Inhibition

Another study evaluated the corrosion inhibition efficiency of synthesized Schiff bases, including phenol derivatives, for carbon steel in hydrochloric acid. The research demonstrates the potential application of these compounds in protecting metals against corrosion, indicating the importance of chemical structure in their effectiveness as inhibitors. This application is significant in industrial contexts where corrosion resistance is crucial (Hegazy et al., 2012).

Anti-inflammatory Activity

The structural chemistry and anti-inflammatory activity of phenyl dimer compounds, including those related to the specified chemical, were studied. This research highlights the potential therapeutic applications of such compounds in treating inflammation. The findings could lead to the development of new anti-inflammatory drugs, showcasing the compound's relevance in pharmacological research (Singh et al., 2020).

Environmental Bioremediation

A study on the bioremediation of pulp and paper mill effluent by a ligninolytic bacterial strain highlights the environmental application of phenolic compounds and their degradation. This research underscores the compound's potential role in reducing pollution parameters such as color, lignin content, and toxicity in industrial effluents, contributing to environmental conservation efforts (Raj et al., 2014).

Electrocarboxylation with CO2

The enantioselective electrocarboxylation of aromatic ketones with CO2, catalyzed by cinchona alkaloids, represents a novel application in organic synthesis. This process allows for the creation of optically active compounds from pro-chiral aromatic ketones, including those structurally related to "2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone". Such research is crucial for advancing green chemistry by utilizing CO2 as a carbon source (Chen et al., 2014).

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-16-9-5-6-10-17(16)24-14-19(21)20-11-12-23-18(13-20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGHDYKEOMQNLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391732.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2391734.png)

![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)

![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)